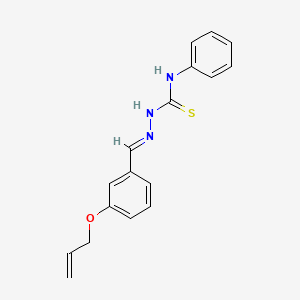
3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-(Allyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming complexes that interfere with the function of essential enzymes or proteins . This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
- Benzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone
- o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone
Comparison: Compared to these similar compounds, 3-(Allyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the allyloxy group, which can influence its reactivity and biological activity
Properties
CAS No. |
767334-15-6 |
|---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H17N3OS/c1-2-11-21-16-10-6-7-14(12-16)13-18-20-17(22)19-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2,(H2,19,20,22)/b18-13+ |
InChI Key |
UPTZNSDUOXALJM-QGOAFFKASA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















